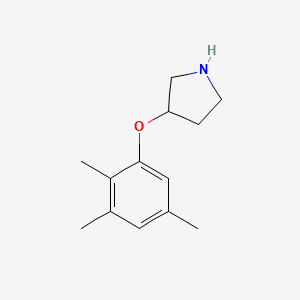

3-(2,3,5-Trimethylphenoxy)pyrrolidine

Description

Properties

IUPAC Name |

3-(2,3,5-trimethylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIUAQLBDYDCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2CCNC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrrolidine Derivatives

Pyrrolidine rings are commonly synthesized via:

- Ring contraction reactions of substituted pyridines

- Multicomponent reactions involving pyrrolidinone intermediates

- Nucleophilic substitution reactions introducing phenoxy groups

These methods are adaptable for introducing substituted phenoxy groups such as 2,3,5-trimethylphenoxy.

Preparation via Ring Contraction of Pyridines with Functionalized Substituents

A recent photochemical ring contraction method enables efficient synthesis of functionalized pyrrolidines from pyridine derivatives:

- Pyridine derivatives react with silylboranes under UV irradiation (365 nm) in benzene at room temperature.

- This forms bicyclic intermediates that undergo ring contraction to yield pyrrolidine derivatives bearing substituents at various positions.

- Subsequent N-benzoylation or other functional group modifications are performed to obtain the final pyrrolidine compounds.

This method shows broad substrate scope and high functional group compatibility, allowing incorporation of alkyl or aryl substituents such as trimethylphenoxy groups via appropriate pyridine precursors or post-functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyridine derivative + PhMe2SiBpin | Benzene, 365 nm, 25 °C, 10 h | Formation of bicyclic intermediate |

| Addition of pyridine + benzoyl chloride | Room temp, 12 h | N-benzoylation to yield pyrrolidine derivative |

Multicomponent Reactions Using Pyrrolidinone Intermediates

Another approach involves synthesis of substituted pyrrolidine-2,3-dione derivatives via multicomponent reactions:

- Ethyl 2,4-dioxovalerate reacts with aromatic aldehydes and aniline in glacial acetic acid or ethanol to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones.

- These intermediates then react with aliphatic amines in ethanol to yield trisubstituted pyrrolidine-2,3-dione derivatives.

- Ethanol is preferred over acetic acid as solvent for higher yields.

Though this method focuses on pyrrolidinone derivatives, similar nucleophilic substitution or ring closure steps can be adapted for introducing 2,3,5-trimethylphenoxy substituents on the pyrrolidine ring.

| Reaction | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Benzaldehyde + Aniline + Ethyl 2,4-dioxovalerate | Glacial acetic acid | 70 | Room temperature |

| Same reaction with 1:1:1.5 ratio | Glacial acetic acid | 77 | Optimized reactant ratio |

| Reaction with aliphatic amines | Ethanol | Higher yields | Ethanol preferred solvent |

Nucleophilic Substitution to Introduce 2,3,5-Trimethylphenoxy Group

The 2,3,5-trimethylphenoxy substituent is typically introduced by nucleophilic substitution of a suitable leaving group on a pyrrolidine precursor:

- Starting from a halogenated pyrrolidine or pyrrolidinone intermediate, reaction with 2,3,5-trimethylphenol under basic conditions can form the ether linkage.

- Bases such as potassium hydroxide or sodium hydroxide are effective for deprotonating the phenol to form the phenoxide nucleophile.

- Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polar aprotic solvents facilitate the substitution reaction.

This method is consistent with general ether synthesis and is supported by analogous processes in pyrrolidine chemistry.

Reduction and Functional Group Transformations

In some synthetic routes, pyrrolidinone intermediates are reduced to pyrrolidines:

- For example, reduction of 3,5,5-trimethyl-pyrrolidin-2-one derivatives yields 2,2,4-trimethylpyrrolidine.

- These reductions are often performed without isolation of intermediates to improve efficiency and reduce solvent use.

- Catalysts or hydride reagents such as sodium borohydride or catalytic hydrogenation may be employed depending on substrate sensitivity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Photochemical ring contraction | Pyridine derivatives + silylboranes | Benzene, UV light (365 nm), RT | Broad scope, high functional group tolerance | Requires photochemical setup |

| Multicomponent reaction | Ethyl 2,4-dioxovalerate + aldehydes + amines | Ethanol or acetic acid, RT | High yields, versatile | Focus on pyrrolidinone intermediates |

| Nucleophilic substitution | Halogenated pyrrolidine + 2,3,5-trimethylphenol | Base (KOH, NaOH), DMF/DMSO | Direct introduction of phenoxy group | Requires halogenated precursor |

| Reduction of pyrrolidinones | 3,5,5-trimethyl-pyrrolidin-2-one | Hydride reagents or catalytic hydrogenation | Efficient conversion to pyrrolidine | Sensitive to reaction conditions |

Research Findings and Optimization Notes

- Using excess base (e.g., 7.5 to 10 molar equivalents of sodium hydroxide) improves substitution efficiency in nucleophilic ether formation.

- Ethanol as solvent in multicomponent reactions significantly increases yields compared to acetic acid.

- Photochemical ring contraction allows rapid access to functionalized pyrrolidines with stereoselectivity and scalability.

- Avoiding isolation of intermediates in multi-step syntheses reduces purification steps and enhances overall yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trimethylphenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

3-(2,3,5-Trimethylphenoxy)pyrrolidine is being explored for its potential as a pharmaceutical agent. Its structure allows for the modification of pharmacokinetic properties, making it suitable for developing new drugs targeting specific biological pathways. The compound's ability to interact with various receptors and enzymes positions it as a candidate for treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The compound exhibits significant interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for developing treatments for psychiatric conditions and mood disorders. Studies suggest that it may enhance neurotransmitter activity, providing a therapeutic effect in depression and anxiety disorders.

Biochemical Research

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is valuable for studying enzyme kinetics and understanding metabolic regulation. For instance, its inhibition of cytochrome P450 enzymes can provide insights into drug metabolism and interactions.

Cellular Effects

The compound influences cellular signaling pathways, affecting gene expression and cellular metabolism. It has been observed to modulate pathways related to energy production and biosynthesis, making it a useful tool in metabolic studies. Its effects on cellular function are dose-dependent, highlighting the importance of dosage in experimental setups.

Pharmacological Studies

Animal Model Research

In vivo studies using animal models have demonstrated the pharmacological effects of this compound. At varying doses, the compound exhibits both beneficial effects (e.g., enzyme inhibition) and potential toxicity at higher concentrations. Understanding these effects is critical for assessing the safety and efficacy of this compound in therapeutic applications.

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological research. Its effects on central nervous system (CNS) functions are being investigated to develop treatments for neurological diseases such as Alzheimer's and Parkinson's disease.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | Demonstrated significant inhibition of CYP450 enzymes; implications for drug metabolism. |

| Study B | Assess anti-depressant effects | Showed increased serotonin levels in animal models; potential use in treating depression. |

| Study C | Investigate neuroprotective properties | Found protective effects against neurodegeneration in rodent models; promising for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can act as a pharmacophore, interacting with biological receptors or enzymes. The trimethylphenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2,3,5-trimethylphenoxy)pyrrolidine with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and pharmacological activity.

Structural Analogues

Physicochemical Properties

Key data from synthesized analogues ():

| Compound | Molecular Weight | LogP | Melting Point (°C) | Bioactivity (MES Protection %) |

|---|---|---|---|---|

| This compound | 237.3 (calc.) | ~3.5* | Not reported | Not tested in published studies |

| Compound X (C14H23NO2) | 237.3 | 2.37 | 74–76 | Moderate activity (69% yield) |

| R-2N-[(2,3,5-TMP)ethyl]aminobutan-1-ol | 251.35 | 3.1 | 47–49 | 100% at 30 mg/kg (i.p., mice) |

| Compound XVI (C17H27NO2) | 277.41 | 3.8 | 109–111 | 68% yield; neurotoxicity noted |

*Estimated LogP based on structural similarity to Compound X.

Pharmacological Activity

- Anticonvulsant Activity: The amino alcohol derivative R-2N-[(2,3,5-TMP)ethyl]aminobutan-1-ol () showed 100% protection against maximal electroshock (MES) in mice at 30 mg/kg, outperforming shorter-chain analogues. Neurotoxicity was observed at higher doses .

- SAR Insights: Alkyl Chain Length: Longer chains (e.g., butanol in ) enhance anticonvulsant efficacy but may increase toxicity. Substituent Position: 2,3,5-Trimethylphenoxy provides optimal steric and electronic effects compared to 2,5-dimethyl or chloro-substituted analogues () .

Commercial and Research Relevance

- This compound is marketed as a research chemical (sc-309600), indicating its utility as a building block in drug discovery .

- Piperazine-based HBK compounds () and amino alcohols (–9) highlight the diversity of applications for trimethylphenoxy derivatives in CNS-targeted therapies.

Q & A

Q. What are the key synthetic routes for 3-(2,3,5-Trimethylphenoxy)pyrrolidine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Buchwald-Hartwig coupling for aryl-pyrrolidine bond formation, using Pd(PPh₃)₄ catalysts and toluene/EtOH solvent systems at 105°C .

- Protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) to stabilize intermediates during functionalization .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization Tips:

- Vary catalyst loadings (e.g., 1–5 mol% Pd) and reaction times (12–48 hrs) to balance yield and side reactions.

- Monitor temperature sensitivity: Higher temperatures (>110°C) may degrade trimethylphenoxy groups .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.5 ppm). Trimethylphenoxy methyl groups appear as singlets (δ 2.1–2.3 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC-PDA: Use C18 columns with acetonitrile/water gradients to assess purity (>99%) and detect trace impurities .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Variation: Introduce alkynyl (e.g., Scheme 4 in ), aryl, or heteroaryl groups at the pyrrolidine or phenoxy positions.

- In Vitro Assays: Test against target receptors (e.g., GPCRs) using radioligand binding or fluorescence polarization.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Data Interpretation:

- Correlate logP values (lipophilicity) with membrane permeability trends.

- Use ANOVA to validate significance of substituent effects on IC₅₀ values.

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Replication: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Analytical Validation: Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .

- Meta-Analysis: Compare datasets using funnel plots to identify publication bias or outlier studies .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

Q. How can computational methods predict the environmental toxicity of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.